芬老多潘,(R)-

描述

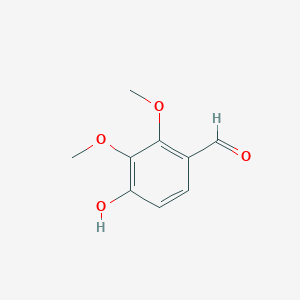

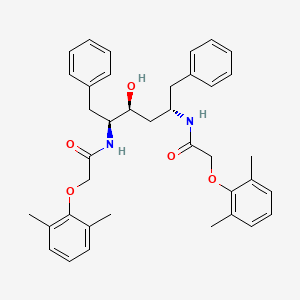

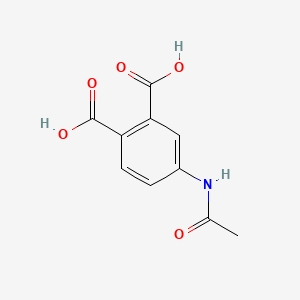

Fenoldopam is a synthetic benzazepine derivative that acts as a selective D1 receptor partial agonist . It is used for in-hospital, short-term management of severe hypertension in adults, especially when blood pressure needs to be lowered quickly .

Synthesis Analysis

Fenoldopam is a dopamine-1 (DA1) agonist with renoprotective properties . It emerged as a specific agonist at the DA1 receptor with no significant activity on alpha- and beta- adrenergic receptors .Molecular Structure Analysis

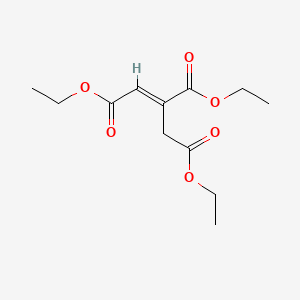

Fenoldopam has a molecular formula of C16H16ClNO3 . It is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .Chemical Reactions Analysis

Fenoldopam is an agonist of the peripheral dopamine DA1 receptor. Dopamine is an endogenous catecholamine that was first synthesized in 1910 and quickly discovered to be a potent vasoconstrictor and sympathomimetic . Fenoldopam causes vasodilation and natriuresis, and results in a lowering of blood pressure .Physical And Chemical Properties Analysis

Fenoldopam has a density of 1.4±0.1 g/cm3, a boiling point of 522.6±50.0 °C at 760 mmHg, and a flash point of 269.9±30.1 °C . It has a molar refractivity of 81.4±0.3 cm3, and a molar volume of 221.5±3.0 cm3 .科学研究应用

1. 治疗重度高血压

芬老多潘是一种选择性外周多巴胺受体激动剂,具有血管扩张和利尿作用。它是一种有效的静脉内治疗药物,适用于重度高血压患者,包括高血压脑病和围手术期高血压(Murphy, Murray, & Shorten, 2001)。

2. 内脏血流动力学和内毒血症中的氧气输送

芬老多潘在持续性低血压内毒血症(一种模拟人类脓毒性休克的疾病)中提供选择性内脏血管扩张。在这种情况下的使用表明,它在管理高动力绵羊内毒血症中的内脏和肾脏血流动力学以及氧气输送/消耗关系方面具有潜力(Schwieger, Schiffer, & Morel, 1998)。

3. 儿科应用

芬老多潘已用于各种儿科场景,包括高血压急症,术中平均动脉压降低以及体外膜肺氧合期间的平均动脉压控制。它作用于肾脏、冠状动脉、脑和内脏血管中的突触后多巴胺 1 受体,导致动脉扩张和平均动脉压降低(Strauser, Pruitt, & Tobias, 1999)。

4. 高血压中的肾血流和钠排泄

芬老多潘增强原发性高血压患者的肾血浆流量、肾小球滤过率和钠排泄。这表明芬老多潘在治疗高血压和肾功能不全患者中具有特殊作用(Murphy et al., 1987)。

5. 手术中的肾脏保护

芬老多潘在肾上腺主动脉交叉钳夹诱发的肾缺血后增加肾血流和肾小管功能。它的术中使用可更好地保留小管组织学,并减少术后肌酐升高(Miller et al., 2003)。

6. 重症、移植和高血压患者的管理

芬老多潘可有效保护肾功能,使其免受潜在肾缺血的影响,例如造影剂给药、心脏和周围血管手术、肝移植和治疗重度高血压。它降低高血压患者的血压,而对血压正常的人几乎没有影响(Mathur, 2003)。

作用机制

Fenoldopam, also known as ®-Fenoldopam, is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist . It is primarily used as an antihypertensive agent .

Target of Action

Fenoldopam primarily targets the Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .

Mode of Action

Fenoldopam is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

The activation of D1-like dopamine receptors by Fenoldopam leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The renal effect of Fenoldopam may involve physiological antagonism of the renin-angiotensin system in the kidney .

Pharmacokinetics

Fenoldopam is a rapid-acting agent with a short duration of action . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . It is excreted primarily through the kidneys (90%) and feces (10%) . The effective dose range is significantly higher in children undergoing anesthesia and surgery (0.8–1.2 mcg/kg/min) than as labeled for adults (0.05–0.3 mcg/kg/min) .

Result of Action

The primary result of Fenoldopam’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which is caused by the activation of peripheral D1 receptors . It also promotes sodium excretion via specific dopamine receptors along the nephron .

安全和危害

Fenoldopam is used to quickly lower blood pressure for a short period of time, usually in an emergency situation . Side effects may include feeling light-headed, headache, nausea, or flushing . In an emergency, you may not be able to tell caregivers about your health conditions. Make sure any doctor caring for you afterward knows you received fenoldopam .

生化分析

Biochemical Properties

Fenoldopam, ®-, plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The compound does not significantly interact with D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for its biological activity, exhibiting approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Cellular Effects

Fenoldopam, ®-, exerts various effects on different types of cells and cellular processes. It influences cell function by activating D1-like dopamine receptors, leading to vasodilation and increased renal blood flow . This activation results in the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP levels . Fenoldopam, ®-, also promotes sodium excretion via specific dopamine receptors along the nephron . These cellular effects contribute to its antihypertensive properties and its potential renoprotective effects .

Molecular Mechanism

The molecular mechanism of Fenoldopam, ®-, involves its action as a rapid-acting vasodilator. It binds to D1-like dopamine receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP levels . This cascade results in the relaxation of vascular smooth muscle cells and vasodilation . Fenoldopam, ®-, also binds with moderate affinity to α2-adrenoceptors, further contributing to its vasodilatory effects . The compound does not significantly interact with other receptor types, ensuring its selective action on D1-like receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenoldopam, ®-, have been observed to change over time. The compound is known for its rapid onset of action, typically within minutes of administration . Its effects are short-lived, with a duration of action of less than 10 minutes . Fenoldopam, ®-, is metabolized primarily in the liver and excreted through the kidneys . Studies have shown that the compound remains stable under laboratory conditions, with no significant degradation observed over short periods .

Dosage Effects in Animal Models

The effects of Fenoldopam, ®-, vary with different dosages in animal models. In studies involving dogs, continuous rate infusion of Fenoldopam at 0.8 μg/kg per minute resulted in increased renal blood flow and diuresis without significantly affecting heart rate or systolic blood pressure . Higher doses of Fenoldopam have been associated with dose-related tachycardia, particularly at infusion rates exceeding 0.1 μg/kg per minute in adults and 0.8 μg/kg per minute in pediatric patients .

Metabolic Pathways

Fenoldopam, ®-, is involved in several metabolic pathways. It is metabolized primarily in the liver, with hepatic enzymes playing a crucial role in its biotransformation . The compound is excreted predominantly through the kidneys, with approximately 90% of the administered dose eliminated in the urine . Fenoldopam, ®-, does not significantly interact with cytochrome P450 enzymes, reducing the potential for drug-drug interactions .

Transport and Distribution

Fenoldopam, ®-, is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s selective action on D1-like dopamine receptors ensures its localization to target tissues, such as the kidneys and vascular smooth muscle . Fenoldopam, ®-, is rapidly distributed throughout the body, with a short elimination half-life of approximately 5 minutes . This rapid distribution and elimination contribute to its short duration of action and suitability for acute management of hypertension .

Subcellular Localization

The subcellular localization of Fenoldopam, ®-, is primarily associated with its target receptors, the D1-like dopamine receptors, which are located on the cell membrane . The compound’s activity is directed towards these receptors, leading to the activation of intracellular signaling pathways and subsequent physiological effects . Fenoldopam, ®-, does not undergo significant post-translational modifications or targeting to specific organelles, ensuring its selective action on the cell surface receptors .

属性

IUPAC Name |

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85145-24-0 | |

| Record name | Fenoldopam, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ESM282DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium chloride](/img/structure/B3061213.png)

![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)